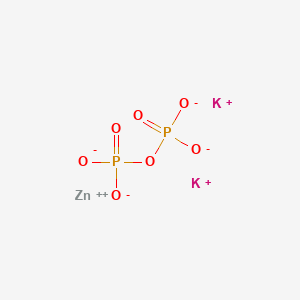
Dipotassium zinc diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium zinc diphosphate, with the chemical formula K₂ZnP₂O₇, is a compound that belongs to the family of mixed alkali-zinc diphosphates. These compounds are known for their layered structural type and are of significant interest due to their ability to form a variety of compounds through isomorphic substitution and glass formation . This compound is particularly noted for its high chemical stability and low glass formation temperatures, making it a valuable material in various practical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium zinc diphosphate can be synthesized using conventional solid-state reactions. The process typically involves mixing high-purity starting materials such as potassium carbonate (K₂CO₃), zinc oxide (ZnO), and ammonium dihydrogen phosphate (NH₄H₂PO₄). The mixture is then progressively heated to around 573 K for 12 hours to allow the evolution of water, ammonia, and carbon dioxide vapors . Another method involves the neutralization reaction between phosphoric acid and potassium hydroxide, followed by decolorization, filtration, concentration, and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of fluidized bed drying and recycling of dehydrated mother solutions are common practices to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Dipotassium zinc diphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation states of the elements involved.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and other metal salts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with strong acids may lead to the formation of various zinc and potassium salts, while reactions with reducing agents may produce elemental zinc and phosphates .
Scientific Research Applications
Dipotassium zinc diphosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dipotassium zinc diphosphate involves its dissociation into potassium, zinc, and phosphate ions in aqueous solutions. These ions participate in various biochemical and physiological processes. For instance, phosphate ions play a crucial role in energy metabolism and enzymatic reactions, while zinc ions are essential for the function of numerous enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Dipotassium phosphate (K₂HPO₄): Similar in structure but lacks zinc.
Monopotassium phosphate (KH₂PO₄): Contains only one potassium ion and is used in similar applications as dipotassium phosphate.
Sodium zinc diphosphate (Na₂ZnP₂O₇): Similar in structure but contains sodium instead of potassium.
Uniqueness
Dipotassium zinc diphosphate is unique due to its combination of potassium and zinc, which imparts distinct chemical and physical properties. Its high chemical stability, low glass formation temperature, and ability to form a variety of compounds make it a valuable material in both scientific research and industrial applications .
Properties
CAS No. |
24606-42-6 |
|---|---|
Molecular Formula |
K2O7P2Zn |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
dipotassium;zinc;phosphonato phosphate |
InChI |
InChI=1S/2K.H4O7P2.Zn/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);/q2*+1;;+2/p-4 |
InChI Key |
DFEDTCKLFWDWSR-UHFFFAOYSA-J |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)


![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)





![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)


